3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
CAS No.: 187949-86-6
Cat. No.: VC21082030
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187949-86-6 |
|---|---|
| Molecular Formula | C11H8ClNO2S |
| Molecular Weight | 253.71 g/mol |
| IUPAC Name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) |
| Standard InChI Key | HTTXGCKIKMLVMR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is characterized by its heterocyclic thiophene core structure with specific functional group substitutions. The compound features a five-membered aromatic heterocycle containing sulfur (thiophene ring) with three key substituents: an amino group (-NH2) at position 3, a carboxylic acid group (-COOH) at position 2, and a 4-chlorophenyl moiety at position 5 . This distinctive arrangement of functional groups contributes to its unique chemical behavior and potential biological activities.
The compound is identified by the CAS Registry Number 187949-86-6 and has a molecular formula of C11H8ClNO2S . Its systematic IUPAC name is 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, though it may also be referred to as 2-thiophenecarboxylic acid, 3-amino-5-(4-chlorophenyl)- in certain nomenclature systems .
Physical and Chemical Properties
The molecular weight of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is 253.71 g/mol . Its structure contains a total of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom, reflecting its relatively complex molecular architecture. The compound's InChI representation is InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15), which provides a standardized digital representation of its chemical structure.
One of the most notable chemical characteristics of this compound is its amphoteric behavior, meaning it can function as both an acid and a base under different conditions . This property stems from the presence of both a carboxylic acid group, which can donate protons, and an amino group, which can accept protons. This dual functionality enhances its versatility in chemical reactions and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClNO2S |
| Molecular Weight | 253.71 g/mol |
| CAS Number | 187949-86-6 |
| Physical State | Solid |
| Functional Groups | Amino (-NH2), Carboxylic acid (-COOH), Chlorophenyl |
| Amphoteric Nature | Acts as both acid and base |
Synthesis Methods and Chemical Reactivity
| Compound | IC50 Value (μM) | Selectivity Index | Target Proteins |
|---|---|---|---|
| (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide | 5.28 | 33 | TGFβ2, VEGFR2 |
| Doxorubicin (reference) | - | ~4.7* | - |
| Gefitinib (reference) | - | ~8.25* | - |
*Calculated based on reported 7-fold and 4-fold greater selectivity of the test compound
Applications in Medicinal Chemistry and Drug Development
The versatile chemical structure of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid positions it as a valuable scaffold for medicinal chemistry applications. Beyond its demonstrated potential in anti-cancer research, this compound offers several advantageous characteristics for drug development .
Scaffold for Drug Design
The thiophene core of the compound serves as an excellent bioisostere for benzene and other aromatic rings in drug design. This substitution can modify a compound's physicochemical properties while maintaining similar spatial arrangements of functional groups. The presence of multiple reactive functional groups allows for diverse chemical modifications, enabling the creation of focused compound libraries for structure-activity relationship studies.
Furthermore, the compound's amphoteric nature contributes to its potential utility in developing drugs with improved bioavailability and optimized pharmacokinetic profiles . The ability to tune the acid-base properties through structural modifications offers advantages in designing compounds with desired absorption, distribution, metabolism, and excretion characteristics.
| Brand/Supplier | Product Reference | Purity | Availability Status |
|---|---|---|---|
| Supplier 1 | IN-DA002GL8 | Not specified | Available (Est. delivery: April 21, 2025) |
| Supplier 2 | 10-F076104 | 95.0% | Discontinued |
| Supplier 3 | 3D-FA139790 | Min. 95% | Discontinued |
The compound's continued availability from commercial sources reflects ongoing research interest, despite some suppliers discontinuing certain product offerings. This availability facilitates further investigations into its chemical and biological properties, supporting continued exploration of its potential applications .
Future Research Directions
The promising results obtained with derivatives of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in anti-cancer research highlight several promising avenues for future investigation. These include:
-
Structure optimization studies to enhance potency and selectivity against specific cancer cell lines
-
Exploration of alternative modification strategies to improve pharmacokinetic properties
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Expanded mechanistic studies to fully elucidate the molecular basis for the observed biological effects
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Investigation of potential synergistic effects with established anti-cancer agents
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Evaluation of activity against additional therapeutic targets beyond cancer
The potential for developing novel therapeutic agents based on this scaffold remains significant, particularly given the demonstrated ability to achieve superior selectivity compared to established cancer treatments . Continued research may yield valuable contributions to addressing unmet medical needs, particularly in the realm of selective cancer therapies.
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